molecular formula C11H13Cl2NO2 B3060696 2,4-Dichloro-5-(2-propyloxy)acetanilide CAS No. 65948-71-2

2,4-Dichloro-5-(2-propyloxy)acetanilide

Cat. No.: B3060696
CAS No.: 65948-71-2
M. Wt: 262.13 g/mol
InChI Key: QPJSUIGXIBEQAC-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(2-propyloxy)acetanilide is a chemical compound with the molecular formula C11H13Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two chlorine atoms, a propyloxy group, and an acetanilide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(2-propyloxy)acetanilide typically involves the reaction of 2,4-dichloroaniline with 2-propyloxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetanilide linkage. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(2-propyloxy)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-(2-propyloxy)acetanilide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(2-propyloxy)acetanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(2-methoxy)acetanilide
  • 2,4-Dichloro-5-(2-ethoxy)acetanilide
  • 2,4-Dichloro-5-(2-butoxy)acetanilide

Uniqueness

2,4-Dichloro-5-(2-propyloxy)acetanilide is unique due to its specific propyloxy group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the propyloxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,4-dichloro-5-propan-2-yloxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-6(2)16-11-5-10(14-7(3)15)8(12)4-9(11)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJSUIGXIBEQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371112
Record name 2,4-Dichloro-5-(2-propyloxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65948-71-2
Record name 2,4-Dichloro-5-(2-propyloxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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